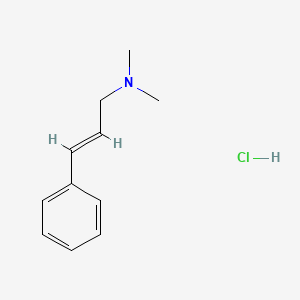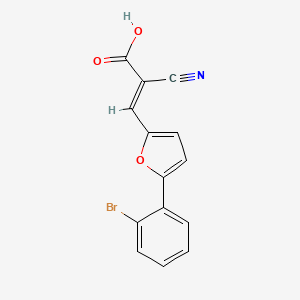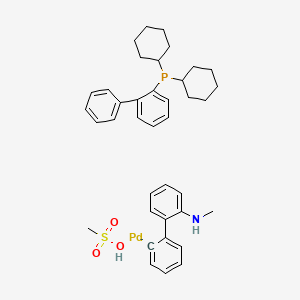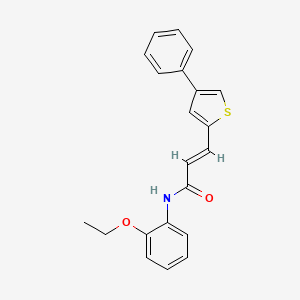
N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a phenylthienyl group, and a propenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the reaction of 2-ethoxyaniline with 4-phenyl-2-thiophenecarboxaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated amides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Chlorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(2-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
Uniqueness
N-(2-Ethoxyphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
853348-01-3 |
|---|---|
Formule moléculaire |
C21H19NO2S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(E)-N-(2-ethoxyphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H19NO2S/c1-2-24-20-11-7-6-10-19(20)22-21(23)13-12-18-14-17(15-25-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,22,23)/b13-12+ |
Clé InChI |
XLEPPNZHRFIVDF-OUKQBFOZSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)

![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
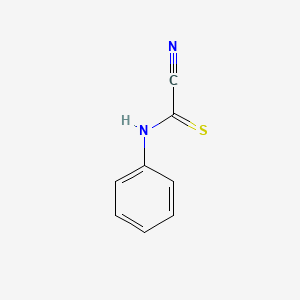
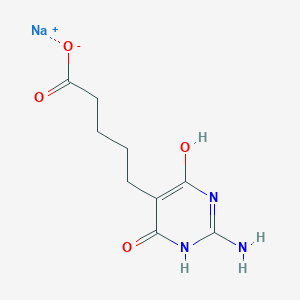

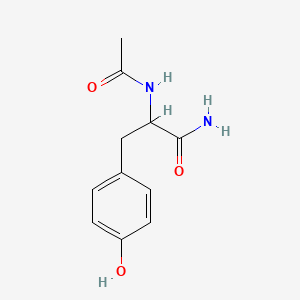
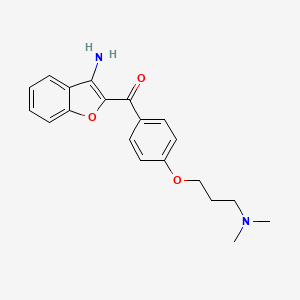
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)

